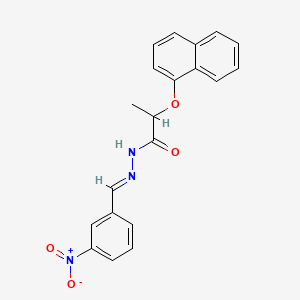![molecular formula C20H25N3O2 B5834928 N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5834928.png)
N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide, also known as MPAA, is a chemical compound that has been gaining attention in scientific research. MPAA is a derivative of piperazine, which is a common scaffold in medicinal chemistry. Its unique structure and properties make it a promising candidate for various applications in the field of pharmacology.
Mechanism of Action
The mechanism of action of N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide is not fully understood. However, studies have suggested that N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide may exert its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide has also been shown to modulate various signaling pathways involved in cancer progression, such as the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide has been found to modulate the expression of various genes and proteins involved in cancer progression, inflammation, and pain. N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide has also been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer metastasis.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide in lab experiments is its relatively low toxicity compared to other anti-cancer drugs. N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide has also been found to be stable under various conditions, making it easier to handle and store. However, one limitation of using N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide in lab experiments is its low solubility, which can make it difficult to administer in vivo.
Future Directions
There are several areas of research that could be explored further with regards to N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide. One potential direction is the development of novel drug delivery systems that can improve the solubility and bioavailability of N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide. Another direction is the investigation of the potential synergistic effects of N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide with other anti-cancer drugs or therapies. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide and to identify potential biomarkers of its activity.
Synthesis Methods
The synthesis of N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide involves a multi-step process that includes the reaction of 2-methoxybenzyl chloride with piperazine, followed by the reaction of the resulting intermediate with 4-(chloromethyl)phenylacetic acid. The final product is obtained through purification and isolation processes.
Scientific Research Applications
N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide has been studied extensively for its potential use as a therapeutic agent. Research has shown that N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide exhibits significant activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory disorders.
properties
IUPAC Name |
N-[4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-16(24)21-18-9-7-17(8-10-18)15-22-11-13-23(14-12-22)19-5-3-4-6-20(19)25-2/h3-10H,11-15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMGLMPZLRBHBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-chlorophenyl)thio]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5834845.png)
![1-[(2,5-dimethoxyphenyl)carbonothioyl]piperidine](/img/structure/B5834846.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5834849.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B5834859.png)


![methyl 4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B5834885.png)

![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2,3-diphenylacrylamide](/img/structure/B5834907.png)
![1-{[(4-chlorophenyl)thio]acetyl}-4-methylpiperidine](/img/structure/B5834909.png)
![2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B5834914.png)

